molecular formula C22H36O2 B13827676 1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

Cat. No.: B13827676
M. Wt: 332.5 g/mol
InChI Key: PGTVWKLGGCQMBR-DFTCEIPHSA-N
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Description

1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone is a complex organic compound with a unique structure This compound is characterized by its cyclopenta[a]phenanthrene core, which is a fused ring system, and several functional groups, including a hydroxy group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the formation of the cyclopenta[a]phenanthrene core through a series of cyclization reactions, followed by the introduction of the hydroxy and ketone functional groups through selective oxidation and reduction reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired stereochemistry and high yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of the ketone group can yield a secondary alcohol. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives with different chemical properties.

Scientific Research Applications

1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and stereochemistry.

    Biology: The compound’s unique structure and functional groups make it a potential candidate for studying biological interactions, such as enzyme-substrate binding and receptor-ligand interactions.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer or neurodegenerative disorders.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, such as the hydroxy and ketone groups, can form hydrogen bonds or other non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved in these interactions depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone include other cyclopenta[a]phenanthrene derivatives with different functional groups or stereochemistry. Examples include:

  • 1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]methanol
  • 1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]propanoic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C22H36O2/c1-14(23)17-7-8-18-16-6-5-15-13-20(2,24)11-12-21(15,3)19(16)9-10-22(17,18)4/h15-19,24H,5-13H2,1-4H3/t15-,16-,17?,18-,19-,20+,21-,22+/m0/s1

InChI Key

PGTVWKLGGCQMBR-DFTCEIPHSA-N

Isomeric SMILES

CC(=O)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@](C4)(C)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C)O)C)C

Origin of Product

United States

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